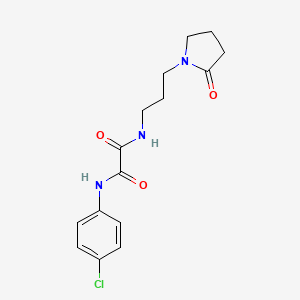
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride is a chemical compound that features a phenol group substituted with a fluorine atom and an aminoethyl group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3-fluorophenol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenol, which is commercially available.
Formation of Hydrochloride Salt: The resulting 2-(1-Aminoethyl)-3-fluorophenol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Steps: Including crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-(1-Aminoethyl)-3-fluoroquinone.
Reduction: Formation of 2-(1-Aminoethyl)-3-fluorocyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to naturally occurring compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1-Aminoethyl)-3-fluorophenol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Aminoethyl)-3-chlorophenol;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-(1-Aminoethyl)-4-fluorophenol;hydrochloride: Fluorine atom positioned differently on the phenol ring.
2-(1-Aminoethyl)-3-bromophenol;hydrochloride: Bromine atom instead of fluorine.
Uniqueness
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for pharmaceutical research.
Propriétés
IUPAC Name |
2-(1-aminoethyl)-3-fluorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)8-6(9)3-2-4-7(8)11;/h2-5,11H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHBZSDEDNPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
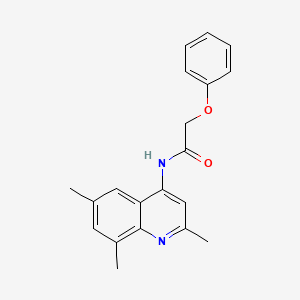
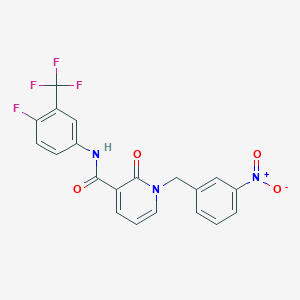
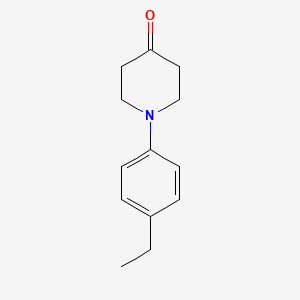
![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2974690.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,3-dimethoxybenzamide](/img/structure/B2974691.png)
![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)
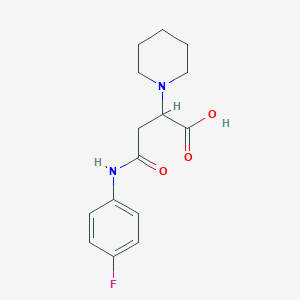
![2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2974697.png)
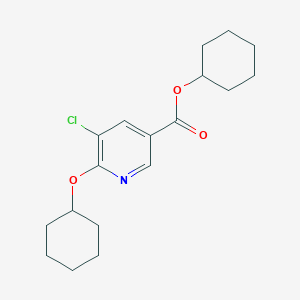
![3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2974703.png)
![2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2974704.png)
![N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B2974705.png)
